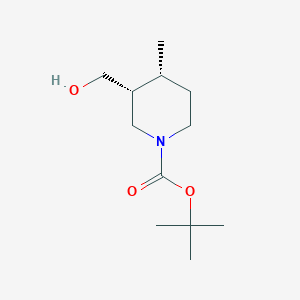

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Description

Table 1: Comparative Geometry of Piperidine Derivatives

Key observations:

- Substituent Bulk : The tert-butyl carbamate group universally enforces an equatorial orientation, as seen in analogous compounds.

- Hydrogen Bonding : The hydroxymethyl group in this compound engages in stronger hydrogen bonding compared to hydroxyl groups in derivatives like tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, altering torsional angles and ring puckering.

- Cis vs. Trans Diastereomers : In related 3,4-disubstituted piperidines, cis isomers (e.g., this compound) exhibit greater conformational rigidity than trans isomers due to substituent proximity, as demonstrated by DFT calculations.

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

FXPSXNXVXKMODU-NXEZZACHSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1CO)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CCN(CC1CO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and cis-3-(hydroxymethyl)-4-methylpiperidine under specific reaction conditions, such as the presence of a base like sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or column chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 3-position undergoes oxidation to form aldehydes or ketones. Dess-Martin periodinane is a common reagent for this transformation:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation to aldehyde/ketone | Dess-Martin periodinane (2.0 eq), CH₂Cl₂, 16 h, rt → Purification via chromatography | 85–90% |

Example :

-

Starting material: 10 g (54 mmol) of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

-

Reagent: Dess-Martin periodinane (45.9 g, 108 mmol).

-

Solvent: 300 mL dichloromethane.

-

Workup: Recrystallization or silica gel chromatography yields the oxidized product with high purity.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions, often via activation with reagents like thionyl chloride or Mitsunobu conditions:

Alkylation

Sodium hydride facilitates alkylation of the hydroxymethyl group with electrophiles:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation with bromopyridine | NaH (1.0 eq), DMF, rt → 2-bromo-4-chloro-5-nitropyridine (1.0 eq) | 62% |

Example :

-

Substrate: 4.0 mmol tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

-

Reagent: 2-bromo-4-chloro-5-nitropyridine (4.0 mmol).

-

Solvent: DMF.

-

Product: Alkylated derivative isolated via silica chromatography .

Mitsunobu Reaction

DIAD/triphenylphosphine enables ether formation with phenolic substrates:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Etherification with phenol | DIAD (1.9 eq), PPh₃ (2.0 eq), THF, rt → Purification via chromatography | 74% |

Example :

-

Substrate: 5-chloro-2-hydroxybenzonitrile.

-

Product: tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate .

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, enabling further functionalization:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Boc removal | 10% TFA in CH₂Cl₂, rt → Neutralization with NaHCO₃ | >95% |

Example :

-

Substrate: tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

-

Reagent: 10% trifluoroacetic acid (TFA) in dichloromethane.

-

Product: Free amine intermediate, used in subsequent alkylation or acylation steps .

Reaction Comparison Table

| Reaction Type | Key Reagents | Functional Group Modified | Typical Yield |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane | C3 hydroxymethyl → carbonyl | 85–90% |

| Alkylation | NaH, electrophiles | C3 hydroxymethyl → ether | 60–74% |

| Deprotection | TFA | Boc group → amine | >95% |

Scientific Research Applications

Medicinal Chemistry

Drug Development

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is recognized for its potential as a building block in the synthesis of bioactive compounds. Its unique structural features allow it to act as an intermediate in the development of pharmaceuticals targeting central nervous system disorders and other therapeutic areas. The chirality of this compound, specifically as the Rel-(3R,4R) isomer, suggests that it may exhibit specific biological activities that are critical for drug efficacy.

Case Studies

Recent studies have highlighted its application in synthesizing piperidine derivatives that demonstrate anticancer properties. For instance, compounds derived from similar piperidine structures have shown improved cytotoxicity in cancer cell lines compared to existing treatments . This underscores the importance of exploring this compound as a precursor for novel anticancer agents.

Targeted Protein Degradation

this compound has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). This application is crucial for targeted protein degradation strategies, which aim to selectively eliminate disease-causing proteins from cells . The incorporation of such linkers can enhance the three-dimensional orientation of drug molecules, improving their efficacy and specificity.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The piperidine ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate with key analogues, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Specific Rotation ([α]₂₀ᴰ) | Yield | Solubility | Bioactivity Predictions |

|---|---|---|---|---|---|---|---|---|

| Target Compound | cis-3-(hydroxymethyl), 4-methyl | C₁₂H₂₁NO₃ | 227.30* | N/A | N/A | N/A | Moderate (DMSO) | High GI absorption, BBB permeable |

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 4-(3-hydroxypropyl) | C₁₃H₂₅NO₃ | 243.34 | N/A | N/A | 86%† | High (DMSO, MeOH) | High GI absorption |

| tert-Butyl (S)-4-ethoxy-spiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate | 4-ethoxy, spiro benzopyran | C₂₀H₂₉NO₄ | 347.4 | N/A | -2.2 (CH₂Cl₂) | 29% | Low (EtOAc) | N/A |

| tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate | 4-(4-bromobenzyloxy) | C₁₇H₂₄BrNO₃ | 370.28 | 50.5–52.5 | N/A | N/A | Low (hexane:EtOAc) | Low BBB permeability |

| tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | 4-(2-hydroxyethyl), 4-methyl | C₁₄H₂₅NO₃ | 255.36 | N/A | N/A | N/A | Moderate (H₂O) | Moderate CYP inhibition |

*Calculated molecular weight.

†Yield from analogous synthesis in .

Key Observations:

Substituent Position and Configuration :

- The target compound’s cis-3-hydroxymethyl group distinguishes it from analogues with substituents at position 4 (e.g., 4-hydroxypropyl in ). The cis-configuration may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .

- In contrast, tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate () has a bulky bromobenzyloxy group, leading to a higher melting point (50.5–52.5°C) and reduced solubility in polar solvents .

Synthesis Yields :

- Analogues with simpler substituents (e.g., 4-(3-hydroxypropyl)) achieve higher yields (86%) under mild conditions (dioxane/water, Et₃N) .

- Complex substitutions, such as spiro benzopyran (), result in lower yields (29%) due to steric challenges and purification difficulties .

Bioactivity Predictions :

- Hydroxyl-containing analogues (e.g., 3-hydroxypropyl, 2-hydroxyethyl) exhibit high gastrointestinal (GI) absorption , while brominated derivatives show reduced blood-brain barrier (BBB) permeability due to increased molecular weight and polarity .

Physicochemical and Spectral Data

NMR and HRMS :

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () displays distinct ¹H NMR signals for methylpentyl protons (δ 0.88–1.40 ppm) and piperidine carbons (δ 22–79 ppm in ¹³C NMR) .

- Hydroxymethyl groups in analogous compounds show characteristic ¹H NMR peaks near δ 3.5–4.0 ppm, with coupling patterns reflecting cis/trans configurations .

Solubility :

- Hydroxyl groups improve water solubility (e.g., tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate), whereas bromo or nitro substituents (–5) increase lipophilicity, favoring organic solvents .

Biological Activity

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. Its structure features a tert-butyl group, a hydroxymethyl substituent at the 3-position, and a methyl group at the 4-position of the piperidine ring, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of hydroxymethyl and tert-butyl groups via alkylation and functional group transformations.

- Carboxylation to introduce the carboxylic acid functionality.

These synthetic routes are crucial for obtaining compounds with high purity and yield, essential for biological testing.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity and specificity.

Pharmacological Potential

Research indicates that this compound may have applications in treating central nervous system disorders due to its structural similarity to known neuroactive compounds. Preliminary studies suggest it could act as an inhibitor or modulator in biochemical pathways associated with neurodegenerative diseases.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of piperidine derivatives, including this compound, demonstrating potential in reducing neuronal cell death in vitro models .

- Anticancer Activity : Another research highlighted that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, showing promise as a lead compound for further development in cancer therapy .

- Enzyme Inhibition : Interaction studies revealed that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in drug development targeting metabolic disorders.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insight into the unique biological properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Lacks methyl substitution at 4-position | Moderate activity against CNS targets |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl at 4-position | Enhanced interaction with specific receptors |

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | Hydroxyl instead of hydroxymethyl | Lower cytotoxicity compared to target compound |

Q & A

Q. What are the established synthetic routes for tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate?

A common method involves reducing a methyl ester precursor using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For example, methyl ester intermediates are reduced at controlled temperatures (e.g., 0–20°C) to yield the hydroxymethyl derivative. Post-reduction purification via silica gel chromatography ensures high purity . Alternative routes may involve functionalizing piperidine rings with tert-butyl carbamate groups prior to introducing hydroxymethyl and methyl substituents.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry (cis-configuration) and substituent positions.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemical assignments .

- HPLC/MS : Ensures purity and detects impurities, especially in intermediates.

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment. Avoid contact with oxidizers (e.g., peroxides), as the hydroxymethyl group may undergo oxidation under incompatible conditions .

Q. What are its common reactivity patterns in organic synthesis?

The hydroxymethyl group participates in nucleophilic substitutions (e.g., tosylation) or oxidations (e.g., to carboxylic acids). The tert-butyl carbamate is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/dioxane) for further functionalization .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Q. What role does stereochemistry play in its biological activity?

The cis-configuration of hydroxymethyl and methyl groups influences hydrogen-bonding interactions with biological targets. Computational docking studies (e.g., using AutoDock Vina) predict binding affinities to enzymes like kinases or proteases, which are critical in drug discovery .

Q. How can contradictions in spectroscopic data be resolved?

Q. What are its applications in fragment-based drug discovery?

This compound serves as a 3D fragment due to its rigid piperidine core and polar hydroxymethyl group. It is screened against target proteins (e.g., GPCRs) via surface plasmon resonance (SPR) or NMR-based assays to identify hit-to-lead candidates .

Q. How can computational modeling predict its metabolic stability?

- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation).

- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to predict bioavailability .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Prodrug Design : Mask the hydroxymethyl group as an ester to reduce off-target interactions.

- Microsomal Stability Assays : Identify metabolic hotspots for structural optimization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR data?

Q. Resolving conflicting crystallographic and computational geometries

- Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal packing vs. gas-phase DFT calculations.

- Torsional Angle Adjustments : Manually refine dihedral angles in SHELXL to align with computational models .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → 20°C | 75–85 | |

| Carbamate Deprotection | HCl/dioxane, rt | >90 |

Q. Table 2: Stability Under Various Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| Air, 25°C | Gradual oxidation of hydroxymethyl | |

| N₂, 4°C | Stable for >12 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.